5,6-Dimethyl-3-phenyl-2,5-dihydro-1,2,4-triazin-4(3H)-ol
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Overview
Description
5,6-Dimethyl-3-phenyl-2,5-dihydro-1,2,4-triazin-4(3H)-ol is a heterocyclic compound that belongs to the triazine family Triazines are known for their diverse chemical properties and applications in various fields such as agriculture, pharmaceuticals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethyl-3-phenyl-2,5-dihydro-1,2,4-triazin-4(3H)-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-phenyl-1,2,4-triazine with dimethylamine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5,6-Dimethyl-3-phenyl-2,5-dihydro-1,2,4-triazin-4(3H)-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazine oxides, while reduction could produce dihydrotriazines.
Scientific Research Applications
5,6-Dimethyl-3-phenyl-2,5-dihydro-1,2,4-triazin-4(3H)-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5,6-Dimethyl-3-phenyl-2,5-dihydro-1,2,4-triazin-4(3H)-ol involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triazine: A basic triazine structure with different substituents.
2,4,6-Trimethyl-1,3,5-triazine: A triazine derivative with methyl groups at different positions.
3-Phenyl-1,2,4-triazine: A closely related compound with a phenyl group.
Uniqueness
5,6-Dimethyl-3-phenyl-2,5-dihydro-1,2,4-triazin-4(3H)-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications.
Properties
CAS No. |
831218-17-8 |
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Molecular Formula |
C11H15N3O |
Molecular Weight |
205.26 g/mol |
IUPAC Name |
4-hydroxy-5,6-dimethyl-3-phenyl-3,5-dihydro-2H-1,2,4-triazine |
InChI |
InChI=1S/C11H15N3O/c1-8-9(2)14(15)11(13-12-8)10-6-4-3-5-7-10/h3-7,9,11,13,15H,1-2H3 |
InChI Key |
AUKDOESXZASMEK-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=NNC(N1O)C2=CC=CC=C2)C |
Origin of Product |
United States |
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